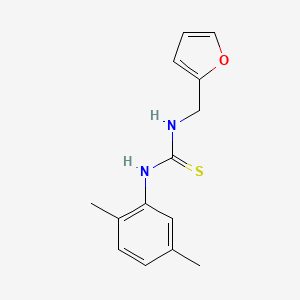![molecular formula C19H20N4O2 B2702840 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide CAS No. 2224296-20-0](/img/structure/B2702840.png)
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. The compound is also known as BMS-986177 and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
BMS-986177 works by binding to the biotin carboxylase (BC) domain of ACC, which prevents the enzyme from converting acetyl-CoA to malonyl-CoA. This, in turn, inhibits fatty acid synthesis and promotes fatty acid oxidation. BMS-986177 has been found to be a highly selective inhibitor of ACC, with minimal off-target effects.
Biochemical and Physiological Effects
BMS-986177 has been found to have significant biochemical and physiological effects. In animal studies, it has been shown to reduce body weight, improve glucose tolerance, and decrease hepatic steatosis. BMS-986177 has also been found to be effective in reducing tumor growth in cancer models. However, further studies are needed to determine the long-term effects of BMS-986177 on human health.
Avantages Et Limitations Des Expériences En Laboratoire
BMS-986177 has several advantages for laboratory experiments. It is a highly potent and selective inhibitor of ACC, which makes it a valuable tool for studying the role of ACC in various biological processes. However, BMS-986177 has some limitations as well. It is a synthetic compound, which means that its effects on biological systems may not be entirely representative of natural processes. Additionally, its high potency may make it difficult to study the effects of partial inhibition of ACC.
Orientations Futures
There are several future directions for research on BMS-986177. One area of interest is the potential use of BMS-986177 in treating metabolic disorders such as obesity and type 2 diabetes. Further studies are needed to determine the long-term effects of BMS-986177 on human health and its potential as a therapeutic agent. Another area of interest is the role of ACC in cancer, and the potential use of BMS-986177 in cancer therapy. Finally, there is a need for further studies to determine the optimal dosage and administration of BMS-986177 for maximum therapeutic effect.
Conclusion
In conclusion, BMS-986177 is a synthetic compound that has gained considerable attention in the scientific community due to its potential applications in medicinal chemistry. It is a potent and selective inhibitor of ACC, which has been found to have significant biochemical and physiological effects. BMS-986177 has several advantages for laboratory experiments, but also has some limitations. Future research on BMS-986177 will further our understanding of its potential as a therapeutic agent for metabolic disorders and cancer.
Méthodes De Synthèse
The synthesis of BMS-986177 involves the reaction of 1-benzyl-6-methyl-2-picolinamide with 2,2,2-trifluoroacetic anhydride, followed by treatment with triethylamine and then with sodium azide. The resulting compound is then reacted with 1,3-dibromo-5,5-dimethylhydantoin to yield BMS-986177. This synthesis method has been optimized to yield high purity and high yield of the final compound.
Applications De Recherche Scientifique
BMS-986177 has been studied for its potential applications in medicinal chemistry. It has been found to be a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a key role in fatty acid synthesis. Inhibition of ACC has been shown to be effective in treating metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. BMS-986177 has also been studied for its potential use in cancer therapy, as ACC has been found to be upregulated in many cancer cells.
Propriétés
IUPAC Name |
1-benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-6-5-9-16(20-14)21-18(25)22-12-19(13-22)10-17(24)23(19)11-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABDLYPZPFMBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


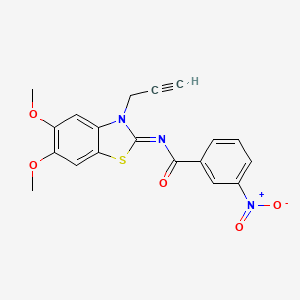
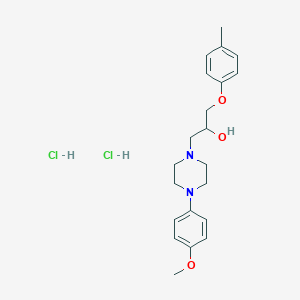
![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)

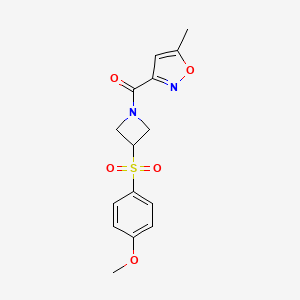
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(3-Aminopropyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B2702769.png)
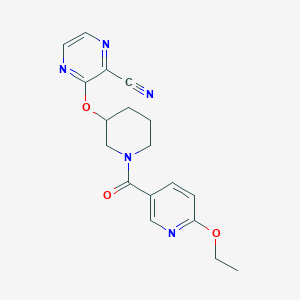
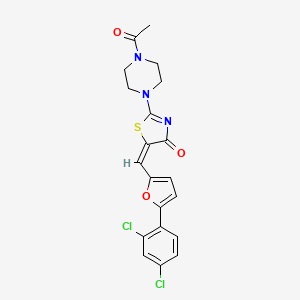
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)
![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)
![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)
